2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aromatic aldehydes with malononitrile and 3-cyano-6-hydroxy-4-methylpyridin-2(1H)-one in the presence of a catalyst such as L-proline . This reaction is usually carried out under solvent-free conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are often employed to enhance the efficiency and sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can exhibit unique biological activities .
Scientific Research Applications
2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis . The specific pathways involved depend on the biological context and the target organism.
Comparison with Similar Compounds
2-Amino-4-hydroxyquinoline: Shares similar structural features but lacks the methyl and cyano groups.
6-Methylquinoline-3-carbonitrile: Similar but lacks the amino and hydroxy groups.
4-Hydroxy-2-quinolone: Another quinoline derivative with different substituents.
Uniqueness: 2-Amino-4-hydroxy-6-methylquinoline-3-carbonitrile is unique due to the presence of both amino and hydroxy groups, which enhance its reactivity and potential biological activity. The combination of these functional groups with the quinoline core makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H9N3O |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-amino-6-methyl-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H9N3O/c1-6-2-3-9-7(4-6)10(15)8(5-12)11(13)14-9/h2-4H,1H3,(H3,13,14,15) |
InChI Key |
NUANCOGSAIZTHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)C#N)N |
Origin of Product |
United States |
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